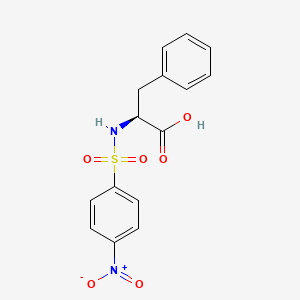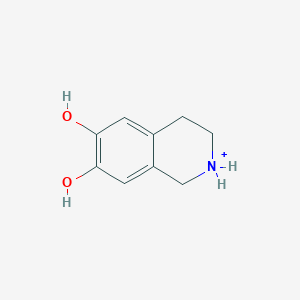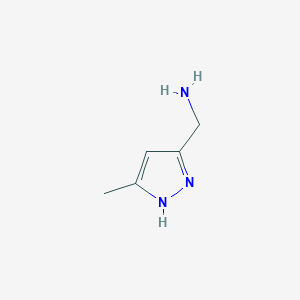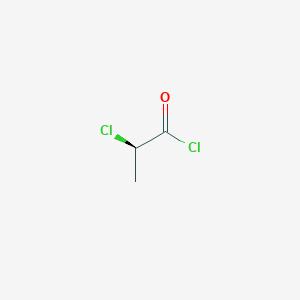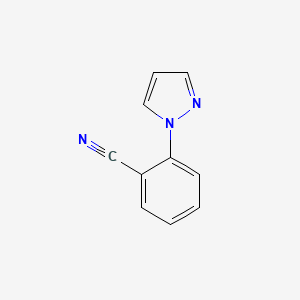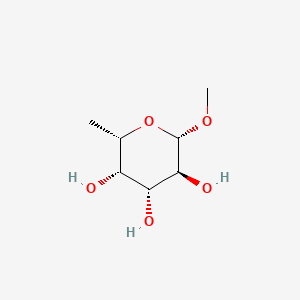
1-(4-Nitrophenyl)-3-methyl-5-phenylformazan
説明
1-(4-Nitrophenyl)-3-methyl-5-phenylformazan, also known as 4-NPMF, is a chemical compound related to formazan that is used in a variety of scientific research applications. It is a yellow-orange crystalline solid with a melting point of 140-141°C and a molecular weight of 215.2 g/mol. 4-NPMF has been used in studies to investigate the biochemical and physiological effects of various compounds, as well as in laboratory experiments.
科学的研究の応用
Molecular Structure and Theoretical Studies
1-(4-Nitrophenyl)-3-methyl-5-phenylformazan and its analogs have been extensively studied for their molecular structure using experimental and computational techniques. The study on novel formazans synthesized by coupling reactions of benzonitrile derivatives with diazonium chloride showed detailed characterization through NMR, FT-IR, UV–Vis, and HR-MS techniques. Computational studies, including density functional theory (DFT), provided insights into molecular structure, vibrational wavenumbers, and electronic properties, indicating potential for nonlinear optical applications and deeper understanding of intramolecular interactions (Toy, Tanak, & Şenöz, 2020).
Crystal Structure Analysis
The crystal and molecular structure of 1-(4-nitrophenyl)-3,5,5-triphenylformazan was elucidated through X-ray structural analysis. This analysis revealed the presence of a highly polar form, providing insights into its electronic and spatial structure. Such studies highlight the role of conjugation in determining molecule conformation and the importance of intramolecular charge transfer, which could have implications in designing materials with specific electronic properties (Buzykin et al., 1982).
Synthesis and Characterization of Derivatives
Research on the synthesis and characterization of formazan derivatives with strong electron-withdrawing groups like cyano and nitro in specific positions has been conducted. These studies explore the reactions of aryldiazonium cations with conjugated bases, leading to various substituted formazans. The crystal structures of these formazans were determined, revealing their isomeric forms and providing a foundation for understanding their optical and electrochemical properties (Gilroy et al., 2008).
Electrochemical and Structural Properties
Investigations into the electrochemical and structural properties of 1,3-substituted phenyl-5-phenylformazans have shown the significance of substituents on electrochemical behavior. Studies using cyclic voltammetry and other electrochemical methods have revealed the redox characteristics of these compounds, suggesting potential applications in electrochemical sensors and devices (Tezcan, Uzluk, & Aksu, 2008).
Applications in Optical and Material Science
Formazans exhibit unique properties that are explored in optical and material science, such as in the development of chromogenic indicators and potential use in cell viability assays. Their ability to undergo structural changes in response to external stimuli makes them candidates for use in smart materials and sensors (Ishiyama et al., 1997).
作用機序
Target of Action
It is known that nitrophenol compounds are often used in the synthesis of various pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
Nitrophenol compounds are generally known to undergo catalytic reduction . This process involves the conversion of the nitro group (-NO2) to an amino group (-NH2), which can significantly alter the compound’s interactions with its targets .
Biochemical Pathways
Nitrophenol compounds are known to be involved in various biochemical reactions, such as the reduction of nitrophenols to aminophenols . This reaction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability
Result of Action
The reduction of nitrophenols to aminophenols can significantly alter the compound’s interactions with its targets, potentially leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan can be influenced by various environmental factors. For instance, the catalytic reduction of nitrophenols is known to be influenced by factors such as the presence of reducing agents and the structural chemistry of the active nanoparticles
特性
IUPAC Name |
N'-anilino-N-(4-nitrophenyl)iminoethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-11(15-17-12-5-3-2-4-6-12)16-18-13-7-9-14(10-8-13)19(20)21/h2-10,17H,1H3/b15-11+,18-16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIGZTOTTOEVNT-DNTUAUKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68420-26-8 | |
| Record name | NSC156537 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



